REACTION_CXSMILES
|
C([O:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[C:19](=[O:21])[NH2:20])C1C=CC=CC=1.[H][H]>CO.[Pd]>[C:19]([C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][C:9]=1[OH:8])[C:13]([O:15][CH3:16])=[O:14])(=[O:21])[NH2:20]
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Name
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methyl 4-benzyloxy-3-carbamoylbenzoate
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Quantity
|
1.2 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=C(C=C(C(=O)OC)C=C1)C(N)=O
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
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1 g
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Type
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catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture is filtered
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Type
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WASH
|
Details
|
the catalyst is repeatedly washed with 10% MeOH/DCM
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Type
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CUSTOM
|
Details
|
The combined filtrates are evaporated to dryness
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Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C=1C=C(C(=O)OC)C=CC1O
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.05 mmol | |
AMOUNT: MASS | 0.79 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |